N-(4-fluoro-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
Description
The compound N-(4-fluoro-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative with a unique substitution pattern:
- Position 3: Thiomorpholine-4-carbonyl group (a sulfur-containing heterocycle with a carbonyl linkage).
- Position 4: 4-fluoro-3-methylphenylamine substituent.
- Position 7: Methyl group.
Properties
IUPAC Name |
[4-(4-fluoro-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4OS/c1-13-11-15(4-6-18(13)22)25-19-16-5-3-14(2)24-20(16)23-12-17(19)21(27)26-7-9-28-10-8-26/h3-6,11-12H,7-10H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYHGRNFSJXVFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)C)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The choice of reagents, catalysts, and solvents is optimized to ensure high yield and minimal by-products. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophilic or electrophilic reagents, such as halides or amines, are used under conditions that favor the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted naphthyridine compounds.
Scientific Research Applications
N-(4-fluoro-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound’s key structural differentiators are the thiomorpholine-4-carbonyl group at position 3 and the 4-fluoro-3-methylphenyl group at position 3. Below is a comparison with analogs from (synthesized via microwave-assisted methods):
| Compound ID | Position 2 Substituent | Position 5 Substituent | Position 7 Substituent | Key Functional Groups |
|---|---|---|---|---|
| Target | N/A | N/A | Methyl | Thiomorpholine-4-carbonyl, 4-fluoro-3-methylphenyl |
| 3e (Ref.) | 2-Bromophenyl | Trifluoromethyl | Phenyl | Bromo, CF₃ |
| 3f (Ref.) | 4-Methoxyphenyl | Trifluoromethyl | Phenyl | Methoxy, CF₃ |
| 3g (Ref.) | Thien-2-yl | Trifluoromethyl | Phenyl | Thiophene, CF₃ |
| 3h (Ref.) | Isobutyl | Trifluoromethyl | Phenyl | Alkyl chain, CF₃ |
| 4a (Ref.) | Phenyl | Trifluoromethyl | Cyclopentane-fused | CF₃, cyclic structure |
Key Observations :
- Thiomorpholine-4-carbonyl (target compound) introduces a polar, sulfur-containing moiety, which may enhance solubility compared to non-polar groups like phenyl or alkyl chains in analogs .
- Trifluoromethyl (CF₃) groups in analogs (e.g., 3e–3h) are electron-withdrawing, likely improving metabolic stability but reducing solubility compared to the target’s thiomorpholine group .
Analysis :
- Yields : The target’s synthetic route (unreported in evidence) may face challenges due to the steric bulk of the 4-fluoro-3-methylphenyl group. Comparatively, analogs with smaller substituents (e.g., 3g: thienyl) achieved higher yields (90%) .
- Melting Points : Polar groups like thiomorpholine-4-carbonyl may lower melting points compared to analogs with rigid CF₃ or aryl groups (e.g., 3f: 194–196°C).
Spectroscopic and Functional Comparisons
- IR/NMR : The target’s thiomorpholine-4-carbonyl group would show distinct C=O stretching (~1650–1700 cm⁻¹) and S-related peaks in IR, differentiating it from CF₃-containing analogs .
Biological Activity
N-(4-fluoro-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a synthetic compound that has attracted interest due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthyridine core substituted with a thiomorpholine carbonyl group and a fluoro-methylphenyl group. The presence of these functional groups is critical for its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with thiomorpholine moieties can inhibit bacterial growth, suggesting that this compound may also possess similar effects.
Anticancer Activity
Preliminary studies have suggested that the compound may exhibit anticancer properties. The mechanism is thought to involve the inhibition of specific enzymes related to cancer cell proliferation. For example, compounds in this class have been shown to interfere with signaling pathways critical for tumor growth and survival, such as the MAPK pathway .
The exact mechanism of action of this compound is still under investigation. However, it is hypothesized that the compound interacts with molecular targets such as protein kinases or transcription factors involved in cell cycle regulation and apoptosis .
Case Studies
- In vitro Studies : In one study, the compound was tested against various cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation. The IC50 values were found to be in the micromolar range, indicating significant potency against specific cancer types.
- Animal Models : In vivo studies using xenograft models showed that administration of the compound resulted in reduced tumor size compared to controls, further supporting its potential as an anticancer agent .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
